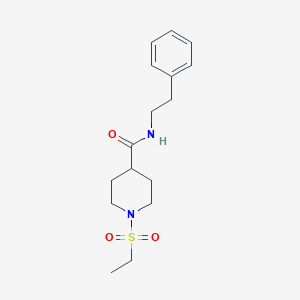![molecular formula C22H24N2O5 B4424392 benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424392.png)
benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate
Descripción general
Descripción
Benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate, also known as BEBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEBPA is a derivative of piperazine, which is a heterocyclic compound that has been extensively studied for its pharmacological properties. BEBPA has been identified as a promising compound for drug discovery due to its unique chemical structure and pharmacological activities.
Mecanismo De Acción
The mechanism of action of benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound has also been shown to induce apoptosis, which is a programmed cell death process that is important for the elimination of damaged or abnormal cells. This compound may also interact with various cellular targets, including kinases, receptors, and ion channels, to exert its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising compound for cancer therapy. This compound may also have neuroprotective effects, as it has been shown to protect neurons against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate, including the identification of its cellular targets and the elucidation of its mechanism of action. Further studies are also needed to determine the pharmacokinetics and toxicity of this compound in vivo, as well as its potential applications in various disease models. This compound may also have potential applications in drug discovery, as it has been shown to exhibit significant cytotoxicity against cancer cells and to inhibit kinases, which are important targets for drug development.
Aplicaciones Científicas De Investigación
Benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate has been extensively studied for its potential applications in various fields, including drug discovery, biochemistry, and pharmacology. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been identified as a potential inhibitor of kinases, which are enzymes that play a crucial role in various cellular processes. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a promising compound for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
benzyl 2-[1-(3-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-28-18-10-6-9-17(13-18)22(27)24-12-11-23-21(26)19(24)14-20(25)29-15-16-7-4-3-5-8-16/h3-10,13,19H,2,11-12,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSEGLJISTTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-N'-propylurea](/img/structure/B4424317.png)

![N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424325.png)
![6-[2-(4-isopropylphenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4424332.png)


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4424347.png)
![N-(2,6-dimethylphenyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424357.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4424376.png)
![1-(2-methoxyphenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B4424383.png)
![[4-(anilinosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B4424384.png)

![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4424399.png)